N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide
Description
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a complex organic compound with a molecular formula of C18H26ClNO5S This compound is characterized by the presence of a sulfonyl group attached to a chlorinated ethoxyphenyl ring, an ethyl group, and a tetrahydrofuran-2-ylmethyl group
Properties
Molecular Formula |
C17H25ClN2O5S |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)sulfonyl-ethylamino]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H25ClN2O5S/c1-3-20(12-17(21)19-11-13-6-5-9-25-13)26(22,23)14-7-8-16(24-4-2)15(18)10-14/h7-8,10,13H,3-6,9,11-12H2,1-2H3,(H,19,21) |
InChI Key |
TUOHDEPWYLVCTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NCC1CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds One common method involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with N-ethylglycinamide in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the chlorinated phenyl ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the chlorinated phenyl ring and tetrahydrofuran-2-ylmethyl group can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide
- 3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzamide
Uniqueness
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran-2-ylmethyl group, in particular, can enhance solubility and bioavailability, making it a valuable compound for various applications.
Biological Activity
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its ability to interact with various biological targets. Its structure can be described as follows:
- Chemical Formula : C18H24ClN2O4S
- IUPAC Name : this compound
The biological activity of the compound is primarily attributed to its interaction with specific enzymes and receptors in the body. The sulfonyl group enhances binding affinity to enzyme active sites, potentially leading to inhibition or modulation of enzyme activity. This mechanism is crucial for its pharmacological effects, particularly in pathways related to inflammation and cell signaling.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes involved in metabolic pathways. For instance, glycinamide derivatives have been shown to inhibit glycinamide ribonucleotide transformylase (GAR Tfase), a key enzyme in purine biosynthesis, suggesting that this compound may also possess similar inhibitory properties .
Cytotoxic Effects
In cellular assays, compounds related to glycinamide have demonstrated cytotoxic activity. A study highlighted that glycinamide enhanced collagen production in human dermal fibroblasts, indicating potential applications in wound healing and tissue repair . The cytotoxicity profile may vary depending on the specific cellular context and concentration used.
Study 1: Glycinamide Derivatives
A study focusing on glycinamide derivatives found that certain modifications led to increased potency against specific cancer cell lines. The derivatives exhibited IC50 values indicating effective inhibition at low concentrations, highlighting their potential as anticancer agents .
Study 2: Collagen Production Enhancement
In another investigation, glycinamide was combined with ascorbic acid to synergistically enhance collagen production in fibroblasts. This study concluded that glycinamide significantly increased the secretion of collagen types I and III, which are vital for skin integrity and repair processes .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
